3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis of Enantiopure Azetidine Derivatives
Researchers have developed methods for the synthesis of enantiopure azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity. For instance, the creation of amino acid-azetidine chimeras has been achieved through modifications of azetidine derivatives. These chimeras serve as tools in peptide research, illustrating the compound's utility in understanding peptide structure-function relationships (Sajjadi & Lubell, 2008).
Cytotoxic Activity in Cancer Research
Some derivatives of azetidine-2-carboxylic acid tert-butyl ester have been synthesized and evaluated for their cytotoxic activity against cancer cells. This research indicates the potential for these compounds to be used in the development of new anticancer agents. For example, studies have shown that certain azetidine derivatives exhibit specific cytotoxic properties against malignant cells, highlighting their relevance in cancer research (Potoročina et al., 2009).
Advanced Synthetic Techniques
The development of advanced synthetic techniques for azetidine derivatives has implications for the broader field of organic synthesis. Protected 3-haloazetidines, for example, have been prepared on a gram scale, demonstrating the feasibility of synthesizing high-value azetidine-3-carboxylic acid derivatives for various applications (Ji, Wojtas, & Lopchuk, 2018).
Antimicrobial Evaluation
Compounds related to thiomorpholine carboxylate have been synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of how structural variations in azetidine derivatives can impact their biological activity, potentially leading to new antimicrobial agents (Nagavelli et al., 2014).
Properties
IUPAC Name |
tert-butyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-8-10(9-14)13-4-6-19(16,17)7-5-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLZFUQRXCVISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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